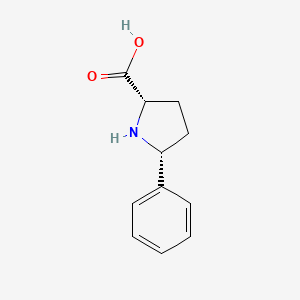

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWADGDVGCZIGK-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512173 | |

| Record name | (5R)-5-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-40-3 | |

| Record name | (5R)-5-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid structure and stereochemistry

An In-depth Technical Guide to (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid: Structure, Stereochemistry, and Applications

Introduction

This compound is a non-proteinogenic, cyclic amino acid derivative that has garnered significant attention within the scientific community. As a chiral building block, its rigid pyrrolidine scaffold, combined with a specific stereochemical arrangement, makes it an invaluable tool in asymmetric synthesis, medicinal chemistry, and materials science. The precise three-dimensional orientation of its functional groups—a carboxylic acid at the 2-position and a phenyl group at the 5-position—is fundamental to its utility, enabling the construction of complex molecular architectures with a high degree of stereocontrol.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core structural features, elucidate the nuances of its stereochemistry, outline synthetic and analytical methodologies, and explore its diverse applications as a versatile synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered saturated heterocycle, the pyrrolidine ring. The key substituents are a carboxylic acid group at the C2 position and a phenyl group at the C5 position. The nitrogen atom of the pyrrolidine ring can be unprotected or, more commonly in synthesis, protected with groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to manage its reactivity during synthetic transformations like peptide coupling.[1][][3][4]

The N-protected derivatives, such as Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, are stable, white solids that are soluble in many organic solvents, enhancing their versatility in a wide range of chemical reactions.[][4]

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 756429-27-3[5] |

| Appearance | White to off-white solid/powder[] |

| Key Derivatives | Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)[][6] Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9)[4][7] |

A Deep Dive into Stereochemistry

The defining characteristic of this compound is its distinct stereochemistry, which dictates its shape and how it interacts with other chiral molecules. The molecule possesses two stereogenic centers at the C2 and C5 positions of the pyrrolidine ring.

-

Absolute Configuration: The designation (2S, 5R) refers to the absolute configuration at these two centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The 'S' configuration at C2 and the 'R' configuration at C5 are crucial for its specific applications in asymmetric synthesis.

-

Relative Stereochemistry (Diastereomerism): The (2S,5R) arrangement places the bulky phenyl group and the carboxylic acid group on opposite faces of the pyrrolidine ring, resulting in a trans configuration. This contrasts with the cis diastereomers, (2S,5S) and (2R,5R). The trans relationship minimizes steric hindrance and locks the pyrrolidine ring into a more rigid, predictable conformation, which is highly desirable for a chiral building block.

This precise stereochemical control is essential for its function in molecular recognition and asymmetric catalysis, where it can effectively induce chirality in newly formed molecules.[][8]

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a non-trivial process that requires stereoselective methods. Common strategies often involve asymmetric synthesis or the resolution of a racemic mixture of the trans diastereomer. One established approach involves a diastereoselective 1,3-dipolar cycloaddition reaction between an azomethine ylide and a chiral dipolarophile, followed by subsequent chemical transformations.

Illustrative Synthetic Workflow

Below is a generalized, step-by-step protocol for a synthetic sequence that could yield the N-protected form of the target molecule.

Protocol: Synthesis of Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting materials, typically an N-substituted glycine ester and benzaldehyde, in a suitable dry solvent like dichloromethane (DCM) or toluene.

-

Ylide Formation: Add a Lewis acid or a suitable catalyst to facilitate the in-situ formation of the azomethine ylide.

-

Cycloaddition: Introduce a chiral acrylate or another suitable dipolarophile to the reaction mixture. The reaction is stirred at a controlled temperature (ranging from ambient to elevated temperatures) to promote the [3+2] cycloaddition. The choice of chiral auxiliary on the dipolarophile is critical for inducing the desired (2S,5R) stereochemistry.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted using standard liquid-liquid extraction techniques. The resulting mixture of diastereomers is then purified by column chromatography to isolate the desired stereoisomer.

-

Hydrolysis and Protection: The ester group of the purified cycloadduct is hydrolyzed to the carboxylic acid under basic conditions (e.g., using LiOH). Subsequently, the nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

-

Final Purification: The final N-Boc protected product is purified by recrystallization or chromatography to achieve high purity (≥97% by HPLC).[4]

Caption: Generalized workflow for the synthesis of the target molecule.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific proton-proton coupling constants (J-values) can help establish the trans relationship between the protons at C2 and C5. For example, a relatively small coupling constant between H2 and H5 is indicative of a trans configuration.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the chemical purity of the final compound.[1] Chiral HPLC, using a suitable chiral stationary phase, is employed to determine the enantiomeric excess (e.e.) and confirm the enantiopurity of the product.

-

X-ray Crystallography: This is the definitive technique for unambiguously determining the absolute and relative stereochemistry of the molecule.[10][11] It provides precise information on bond lengths, bond angles, and the solid-state conformation.

-

Optical Rotation: As a chiral molecule, it will rotate plane-polarized light. The specific rotation ([α]D) is a characteristic physical property used to confirm the enantiomeric form. For example, Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid has a reported specific rotation of [a]²⁰D = -15 ± 1° (c=1 in CHCl₃).[4]

Key Applications in Science and Industry

The unique structural and stereochemical features of this molecule make it a valuable component in several areas of chemical science.

Peptide Synthesis and Drug Discovery

The compound is widely used as a constrained amino acid analogue in peptide synthesis.[1][3] Incorporating this rigid scaffold into a peptide chain can induce specific secondary structures (e.g., turns or helices), which can enhance biological activity, selectivity, and metabolic stability. Its N-Fmoc and N-Boc protected forms are ideal for use in solid-phase peptide synthesis (SPPS).[3][4]

In medicinal chemistry, it serves as a crucial intermediate for pharmaceuticals, particularly those targeting neurological disorders or requiring precise ligand-receptor interactions.[1][3] The carboxylic acid functional group is a key feature in many active compounds, though it can sometimes be replaced by bioisosteres to improve pharmacokinetic properties.[12][13]

Asymmetric Catalysis

The pyrrolidine ring is a "privileged scaffold" in asymmetric catalysis, most famously exemplified by proline. Derivatives like this compound can be used as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The defined stereochemistry allows for the creation of a specific chiral environment around a catalytic center, enabling the production of enantiomerically enriched products.[1]

Materials Science

The compound and its derivatives are also being explored in the development of novel materials, such as polymers and nanomaterials, where the introduction of chirality can lead to unique material properties.[3]

Conclusion

This compound is more than just a chemical compound; it is a precision tool for molecular construction. Its well-defined structure and, most importantly, its fixed trans stereochemistry provide chemists with a reliable building block for creating complex, three-dimensional molecules with a high degree of control. From enhancing the efficacy of peptide-based therapeutics to driving stereoselective catalytic reactions, its contributions to synthetic and medicinal chemistry are significant and continue to expand. The rigorous methods developed for its synthesis and characterization ensure that researchers have access to a high-purity, stereochemically defined reagent, empowering further innovation in drug discovery and beyond.

References

-

Chem-Impex. Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid. [Link]

-

Chem-Impex. Fmoc-(2R,5S-5-phenylpyrrolidine-2-carboxylic acid. [Link]

-

Almshayakh, M. et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

Chem-Impex. Fmoc-(2S,5R-5-phenylpyrrolidine-2-carboxylic acid. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

- Google Patents.

-

CP Lab Safety. Boc-(2S, 5R)-5-phenylpyrrolidine-2-carboxylic acid, min 95%, 1 gram. [Link]

-

MDPI. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al₂O₃ Catalyst. [Link]

-

Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

El-Sayed, N. et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

Bakherad, M. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

-

National Library of Medicine. Carboxylic acid (bio)isosteres in drug design. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rel-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid CAS#: 756429-27-3 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. CAS 158706-46-8: (2R,5S)-BOC-5-PHENYL-PYRROLIDINE-2-CARBOX… [cymitquimica.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (1808331-65-8) for sale [vulcanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid: Properties, Synthesis, and Characterization

Introduction: A Chiral Scaffold of Pharmaceutical Significance

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest within the realms of medicinal chemistry and drug development. Its rigid, chiral pyrrolidine core, substituted with a phenyl group, provides a well-defined three-dimensional structure that is amenable to the design of potent and selective therapeutic agents. The stereochemical arrangement of the C2 carboxylic acid and the C5 phenyl group in a trans configuration is crucial for its interaction with biological targets.[1] This guide aims to provide a comprehensive overview of the physical and chemical properties of this compound, outline robust synthetic and analytical methodologies, and offer insights into its applications for researchers, scientists, and drug development professionals. Due to the prevalence of its use in a protected form, this guide will also reference data for N-Boc and N-Fmoc analogues as critical comparators.

Physicochemical Properties: A Comparative Overview

Direct experimental data for the unprotected this compound is not extensively reported in publicly available literature, a common scenario for specialized chiral building blocks that are often synthesized and used in situ or in a protected form. The following table summarizes known properties, including data for its commonly used N-protected derivatives to provide a comparative context for researchers.

| Property | This compound | N-Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | N-Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₆H₂₁NO₄[] | C₂₆H₂₃NO₄[3] |

| Molecular Weight | 191.23 g/mol | 291.34 g/mol [] | 413.47 g/mol [3] |

| Appearance | Predicted: White to off-white solid | White solid[] | White powder[4] |

| Melting Point (°C) | Not Reported | Not Reported | 165 - 170[4] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. | Soluble in organic solvents.[] | Soluble in organic solvents. |

| Predicted pKa | Not Reported | Not Reported | 3.85 ± 0.40[3] |

| Predicted Boiling Point (°C) | Not Reported | 441.5 ± 45.0[] | 626.3 ± 55.0[3] |

| Predicted Density (g/cm³) | Not Reported | 1.196 ± 0.06[] | 1.299 ± 0.06[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the secondary amine, the carboxylic acid, and the phenyl ring.

-

Amine Reactivity : The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. In the context of peptide synthesis, this amine is the site for the introduction of protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent undesired side reactions during peptide coupling.[4]

-

Carboxylic Acid Reactivity : The carboxylic acid moiety is the site of activation for amide bond formation. Coupling agents such as DCC (dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to activate the carboxyl group for reaction with a primary or secondary amine of another amino acid or a molecule of interest.

-

Stereochemical Integrity : The trans relationship between the phenyl and carboxyl groups is stereochemically stable under a wide range of reaction conditions. However, harsh basic or acidic conditions, particularly at elevated temperatures, could potentially lead to epimerization at the C2 position. Careful control of reaction parameters is therefore essential to maintain the desired stereochemistry.

The interplay of these reactive sites makes this compound a versatile building block in the synthesis of complex molecules.

Caption: General workflow for the synthesis and characterization.

Experimental Protocols: A Guide to Synthesis and Analysis

The following protocols are provided as a robust starting point for the synthesis and characterization of this compound.

Synthesis via Suzuki-Miyaura Coupling and Deprotection

This synthetic approach offers excellent stereocontrol.[5]

Step 1: Suzuki-Miyaura Coupling

-

To a solution of N-Boc-(5R)-5-bromo-L-proline methyl ester (1.0 equiv) in dioxane (0.1 M) is added phenylboronic acid (1.5 equiv) and a 2 M aqueous solution of sodium carbonate (3.0 equiv).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid methyl ester, is purified by silica gel column chromatography.

Step 2: Saponification

-

The purified methyl ester (1.0 equiv) is dissolved in a mixture of THF and water (3:1, 0.2 M).

-

Lithium hydroxide monohydrate (2.0 equiv) is added, and the mixture is stirred at room temperature for 4 hours.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid.

Step 3: Boc Deprotection

-

The N-Boc protected acid (1.0 equiv) is dissolved in a 4 M solution of HCl in dioxane (10 equiv).

-

The reaction is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectrum is expected to show multiplets for the phenyl protons in the aromatic region (δ 7.2-7.5 ppm), and characteristic multiplets for the pyrrolidine ring protons. The α-proton (at C2) and the proton at C5 will be of particular interest for confirming the stereochemistry through coupling constant analysis.

-

¹³C NMR : The spectrum will show signals for the carboxyl carbon (δ ~170-180 ppm), the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. The number of distinct signals will confirm the overall structure.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 192.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Infrared (IR) Spectroscopy

-

The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.[7] A C=O stretch for the carboxylic acid will appear around 1710-1760 cm⁻¹.[7] N-H bending and C-H stretching vibrations will also be present.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the enantiomeric purity of the synthesized compound.

-

Column : A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a polysaccharide derivative, is required.

-

Mobile Phase : A typical mobile phase for a polar compound like this would be a mixture of hexane/isopropanol or a polar organic mode with methanol and a small amount of an acidic or basic modifier.[8]

-

Detection : UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Procedure :

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Develop a gradient or isocratic method to achieve baseline separation of the (2S,5R) and (2R,5S) enantiomers.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Sources

synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. As a constrained analog of proline, its incorporation into peptide structures imparts specific conformational rigidity, a property extensively exploited to enhance biological activity, receptor selectivity, and metabolic stability. The primary synthetic challenge lies in the precise, stereocontrolled installation of two chiral centers at the C2 and C5 positions in a trans configuration. This guide provides a comprehensive overview of the most effective and field-proven strategies for its synthesis, with a focus on the underlying mechanistic principles, detailed experimental protocols, and a comparative analysis to aid in methodology selection for both discovery and process development contexts.

Strategic Overview: Pathways to a Privileged Scaffold

The synthesis of substituted pyrrolidines, particularly those with defined stereochemistry, is a well-explored area of organic chemistry.[1] For the specific target of this compound, synthetic routes can be broadly categorized into two primary strategies:

-

Asymmetric Cycloaddition: Building the pyrrolidine ring from acyclic precursors in a single, highly stereocontrolled step. The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as the premier method in this class.[2][3]

-

Chiral Pool-Based Diastereoselective Synthesis: Utilizing a readily available, enantiopure starting material (e.g., an amino acid) to direct the stereochemistry of subsequent transformations.[4]

This guide will dissect these two dominant approaches, offering expert insight into their operational nuances and strategic applications.

Premier Strategy: Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an alkene is arguably the most elegant and efficient method for constructing polysubstituted pyrrolidine rings.[5][6] Its power lies in its convergence and the ability to set multiple stereocenters simultaneously with high fidelity, often guided by a chiral catalyst.[7]

Mechanistic Rationale and Causality

The core of this strategy involves the in situ generation of an azomethine ylide from the condensation product of benzaldehyde and a glycine ester. This ylide is a transient 1,3-dipole. In the presence of a chiral metal catalyst—typically complexes of Silver(I) or Copper(I)—the ylide is held in a specific chiral environment. This chiral complex then reacts with a dipolarophile, such as methyl acrylate. The facial selectivity of the cycloaddition is dictated by the chiral ligand, leading to the formation of the pyrrolidine ring with high enantiomeric and diastereomeric purity.[2][3] The trans diastereomer is generally favored thermodynamically and is directed by the catalyst system.

Visualization: Catalytic Cycloaddition Workflow

Caption: Workflow for the catalytic asymmetric 1,3-dipolar cycloaddition route.

Field-Proven Experimental Protocol

Step 1: Synthesis of N-(phenylmethylene)glycine methyl ester (Iminoester)

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (1.0 eq), glycine methyl ester hydrochloride (1.05 eq), and toluene (approx. 0.5 M).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Cool the reaction mixture, filter the triethylamine hydrochloride salt, and concentrate the filtrate in vacuo. The crude iminoester is typically used in the next step without further purification.

Step 2: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

-

In a flame-dried, nitrogen-purged flask, dissolve silver acetate (AgOAc, 5 mol%) and the chosen chiral ligand (e.g., a chiral phosphine or bisoxazoline, 5.5 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.

-

Add the crude iminoester (1.0 eq) from Step 1, followed by the dipolarophile (e.g., methyl acrylate, 1.5 eq).

-

Cool the mixture to -78 °C.

-

Slowly add a solution of a hindered base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 10 mol%), in toluene. The base is critical for deprotonating the glycine α-carbon to form the ylide.

-

Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting cycloadduct by flash column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified pyrrolidine ester from Step 2 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of lithium hydroxide (LiOH, 3-4 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidify the mixture to pH ~6 with 1N HCl. This step also facilitates the decarboxylation of the malonic ester intermediate if a substituted acrylate was used.

-

Extract the aqueous layer with ethyl acetate to remove organic impurities.

-

The product often remains in the aqueous layer or precipitates. Adjusting the pH carefully can facilitate isolation. Alternatively, the aqueous solution can be concentrated and the product purified by recrystallization or ion-exchange chromatography.

Data & Performance

This method is highly valued for its excellent control over stereochemistry.

| Parameter | Typical Outcome | Rationale / Notes |

| Diastereomeric Ratio | >95:5 (trans:cis) | The trans isomer is thermodynamically favored. The catalyst system enhances this preference. |

| Enantiomeric Excess | 90-99% ee | Highly dependent on the choice of chiral ligand and metal catalyst.[3] |

| Overall Yield | 60-80% | Good to excellent yields are achievable over the multi-step sequence. |

| Scalability | Moderate | Catalyst cost and loading can be a factor for large-scale synthesis. |

Alternative Strategy: Diastereoselective Synthesis from a Chiral Pool

This strategy leverages the inherent chirality of natural products, most commonly L-pyroglutamic acid, to direct the formation of the second stereocenter.[4] This approach is often more step-intensive but avoids the use of expensive chiral ligands and metal catalysts.

Mechanistic Rationale and Causality

The synthesis begins with L-pyroglutamic acid, which already contains the (S)-stereocenter at the C2 position. The key transformation is the introduction of the phenyl group at C5. This is typically achieved by forming an N-acyliminium ion intermediate, which is then attacked by a phenyl nucleophile (e.g., a Grignard reagent). The existing stereocenter at C2 sterically shields one face of the molecule, directing the incoming phenyl group to the opposite face, resulting in the desired trans (2S,5R) configuration.

Visualization: Chiral Pool Synthesis Workflow

Caption: Workflow for diastereoselective synthesis from L-pyroglutamic acid.

Representative Experimental Protocol

Step 1: N-Protection and Reduction of L-Pyroglutamic Acid

-

Protect the nitrogen of L-pyroglutamic acid using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-L-pyroglutamic acid.[8]

-

Selectively reduce the free carboxylic acid (C5) to the corresponding primary alcohol using a reagent like borane-THF complex (BH₃•THF). This transformation yields N-Boc-L-pyroglutamol.

Step 2: Oxidation to Hemiaminal and Phenyl Addition

-

Oxidize the primary alcohol back to the aldehyde or directly form the hemiaminal/N-acyliminium ion precursor. A common method is Swern or Dess-Martin oxidation followed by careful handling.

-

Treat the intermediate with a Lewis acid (e.g., TiCl₄) to promote the formation of the N-acyliminium ion.

-

Add the phenyl nucleophile (e.g., phenylmagnesium bromide) at low temperature (-78 °C). The stereocenter at C2 directs the addition to afford the trans product, N-Boc-(2S,5R)-5-phenylpyrrolidin-2-methanol, with high diastereoselectivity.

Step 3: Final Oxidation

-

Oxidize the primary alcohol at the C2 position to the carboxylic acid. A mild and selective method such as a TEMPO-catalyzed oxidation is preferred to avoid racemization.

-

Following an aqueous workup and purification, the final N-Boc protected product is obtained.[] The Boc group can be removed with an acid like trifluoroacetic acid (TFA) if the free amine is desired.

Comparative Analysis and Strategic Selection

| Feature | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Pool Synthesis |

| Source of Chirality | Chiral Catalyst / Ligand | Chiral Starting Material (e.g., L-Pyroglutamic Acid) |

| Key Transformation | [3+2] Cycloaddition | Diastereoselective Nucleophilic Addition |

| Stereocontrol | Excellent (High ee and dr) | Very Good (High dr, ee depends on starting material purity) |

| Number of Steps | Fewer (typically 3-4 steps) | More (typically 5-7 steps) |

| Scalability | Good; limited by catalyst cost | Excellent; uses inexpensive starting materials |

| Flexibility | High; easily adaptable to different substituents | Moderate; limited by the initial scaffold |

| Recommendation | Ideal for rapid analog synthesis, discovery chemistry, and when high enantiopurity is the primary driver. | Best for large-scale, cost-sensitive manufacturing where a longer route is acceptable. |

Conclusion

The is a well-mastered challenge in modern organic chemistry, with robust and reliable methods available to the practicing scientist. The asymmetric 1,3-dipolar cycloaddition represents the state-of-the-art in terms of elegance, efficiency, and stereocontrol, making it the premier choice for research and development activities.[3] Conversely, chiral pool synthesis offers a dependable, albeit longer, pathway that is highly advantageous for large-scale manufacturing due to its cost-effectiveness and avoidance of precious metal catalysts.[4] The selection of a specific route should be guided by a careful consideration of project goals, scale, budget, and available resources.

References

-

Reddy, B. V. S., et al. (2007). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. Available at: [Link]

-

Reddy, B. V. S., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Center for Biotechnology Information. Available at: [Link]

-

Gaucher, A., et al. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters. Available at: [Link]

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Vitale, M., et al. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

-

Carretero, J. C., et al. (2012). Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Vilà, C., et al. (2023). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry. Available at: [Link]

-

Vilà, C., & Pedro, F. (2019). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

-

Carretero, J. C., et al. (2012). Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. Semantic Scholar. Available at: [Link]

-

Pedro, F., et al. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

- Google Patents. (2014). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Thieme Chemistry. (2017). Synthesis of Protected Stereodefined 5-Aminomethylprolines. Thieme Chemistry. Available at: [Link]

-

van Esseveldt, B. C. J., et al. (2004). Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step. The Journal of Organic Chemistry. Available at: [Link]

-

Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Dar'in, D., et al. (2021). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Wessjohann, L. A., & Voigt, B. (2003). Stereo-random synthesis of highly functionalized proline analogues by azomethine cycloaddition. PubMed. Available at: [Link]

-

Pedrosa, R., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2017). Asymmetric Synthesis of Substituted Prolines from γ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate. ResearchGate. Available at: [Link]

-

Stakėnas, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

-

Pignataro, L., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Kano, T., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

DeMong, D. E., & Williams, R. M. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. Available at: [Link]

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 3. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of 1,3‐Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid: A Cornerstone for Chiral Ligands and Pharmaceutical Innovation

This guide provides an in-depth technical overview of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, and significant applications, underscoring its importance in modern medicinal chemistry.

Core Chemical Identity and Identifiers

This compound is a non-proteinogenic amino acid derivative featuring a pyrrolidine ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The specific stereochemistry, (2S,5R), dictates a trans relationship between the phenyl and carboxyl groups, which is crucial for its role in asymmetric synthesis and molecular recognition.

While a dedicated CAS Registry Number for the unprotected this compound is not readily found in common chemical databases, its protected derivatives are well-documented and commercially available. The most common of these are the Boc- and Fmoc-protected versions, which are instrumental in peptide synthesis.

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| CAS Number (Boc-protected) | 221352-49-4 | [1][] |

| CAS Number (Fmoc-protected) | 215190-21-9 | [3][4] |

| CAS Number (Racemic trans) | 756429-27-3 | |

| CAS Number (Unspecified Stereochemistry) | 78800-52-9 | [5] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of the unprotected acid are not extensively reported in readily available literature, largely due to its common use in the protected form. However, based on its structure, it is expected to be a crystalline solid with some solubility in polar organic solvents. The properties of its widely used protected derivatives are well-characterized:

| Derivative | Property | Value | Citation |

| Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | Appearance | White solid | [] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][] | |

| Molecular Weight | 291.34 g/mol | [] | |

| Storage | 2-8 °C | [] | |

| Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | Appearance | White powder | [3] |

| Molecular Formula | C₂₆H₂₃NO₄ | [3][4] | |

| Molecular Weight | 413.47 g/mol | [4] | |

| Melting Point | 165 - 170 °C | [3] | |

| Storage | 0-5 °C | [4] |

Synthesis and Stereoselective Control

The enantioselective synthesis of this compound and its derivatives is a key area of research, given the importance of stereochemistry in their applications. Various strategies have been developed to control the stereocenters at the C2 and C5 positions.

A common approach involves the asymmetric functionalization of pyrrolidine precursors. For instance, a one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of N-aryl pyrrolidines, demonstrating a sustainable and highly stereoselective route to α-functionalized phenylpyrrolidine compounds.[7]

The synthesis of related pyrrolidine-2-carboxylic acid derivatives has also been achieved through methods like catalytic hydrogenation of substituted pyrroles.[8]

The Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its non-planar, three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings. This compound, with its defined stereochemistry and functional groups, serves as a valuable building block for a variety of therapeutic agents.

Peptide Mimetics and Constrained Peptides

The rigid structure of the pyrrolidine ring makes it an excellent scaffold for creating conformationally constrained peptide mimetics. By incorporating this moiety into a peptide backbone, researchers can enforce specific secondary structures, such as β-turns or helical motifs. This conformational restriction can lead to increased receptor affinity, enhanced metabolic stability, and improved oral bioavailability compared to the native peptide. The phenyl group can also engage in crucial π-π stacking or hydrophobic interactions within the receptor binding pocket.

Enzyme Inhibitors

Derivatives of 5-oxopyrrolidine-2-carboxylic acid have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs).[10] These enzymes are implicated in a range of pathological conditions, including arthritis and cancer. The pyrrolidine scaffold can be functionalized to present key pharmacophoric elements that interact with the active site of the target enzyme. For example, pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase for the management of diabetes.[11]

Furthermore, stereospecific pyrrolidine-based lactams have been developed as potent and selective inhibitors of viral proteases, such as that of the human cytomegalovirus (HCMV).[12]

Experimental Protocols

The utility of this compound in synthesis often begins with its protected forms. The removal of these protecting groups is a critical step in many synthetic routes.

Deprotection of Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. A general and effective method for its removal involves treatment with a strong acid such as trifluoroacetic acid (TFA).

Protocol: Acidic Deprotection of Boc Group

-

Dissolve the Boc-protected pyrrolidine derivative in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (9:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Concentrate the solution in vacuo to remove the solvent and excess TFA.

-

For isolation of the free amine, the residue can be further purified by standard techniques such as chromatography or crystallization. To obtain a neutralized product, the concentrated solution can be subjected to an aqueous workup with a mild base like sodium bicarbonate.[13]

Deprotection of Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, commonly employed in solid-phase peptide synthesis. Its removal is typically achieved using a solution of a secondary amine, such as piperidine.

Protocol: Base-Mediated Deprotection of Fmoc Group

-

Dissolve the Fmoc-protected pyrrolidine derivative in a suitable solvent, commonly dichloromethane (DCM) for solution-phase synthesis.

-

Add a solution of piperidine in the chosen solvent (typically 20% v/v).

-

Stir the reaction mixture at room temperature. The reaction is usually complete within a few minutes to a couple of hours.[14]

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be worked up to remove the piperidine and the dibenzofulvene-piperidine adduct. This often involves washing with an aqueous acid solution followed by extraction.

It is important to note that for sensitive substrates, alternative deprotection methods, such as hydrogenolysis under mildly acidic conditions, have been developed.[15]

Logical Frameworks for Application

The strategic incorporation of this compound into drug candidates can be visualized through a logical workflow.

Caption: Drug Discovery Workflow Utilizing the Pyrrolidine Scaffold.

This diagram illustrates the central role of the this compound scaffold in a typical drug discovery pipeline, from initial design and computational modeling through iterative synthesis and optimization to preclinical evaluation.

Conclusion

This compound and its protected derivatives are indispensable tools in the arsenal of medicinal chemists and drug development professionals. Its rigid, chiral structure provides a unique platform for the design of sophisticated molecules with enhanced biological activity and improved pharmacokinetic properties. As our understanding of molecular recognition and enzyme inhibition deepens, the strategic application of this versatile building block will undoubtedly continue to fuel the discovery of novel and effective therapeutics.

References

-

CP Lab Safety. Boc-(2S, 5R)-5-phenylpyrrolidine-2-carboxylic acid, min 95%, 1 gram. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

- Google Patents.

-

PubMed. Design and Synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. 2. Potency and Chirality. [Link]

-

ResearchGate. What is the best method to deprotect Fmoc in solution phase?. [Link]

-

ResearchGate. A Series of Dipeptide Derivatives Containing (S)‐5‐Oxo‐pyrrolidine‐2‐carboxylic acid Conjugates: Design, Solid‐Phase Peptide Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies. [Link]

-

ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link]

- Google P

-

PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

PubMed Central. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]

-

Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

- Google Patents.

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

PubChem. 2-Pyrrolidone-5-carboxylic acid. [Link]

-

SpectraBase. (2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic Acid [benchchem.com]

- 10. EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents [patents.google.com]

- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

An In-depth Technical Guide to the Commercial Availability of (2S,5R)-5-phenylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

This compound is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, chiral pyrrolidine ring, substituted with a phenyl group, serves as a valuable scaffold for introducing conformational constraints into peptide-based molecules and as a key building block for novel therapeutic agents. The defined stereochemistry at the C2 and C5 positions is crucial for achieving specific molecular recognition and biological activity. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this important chiral intermediate. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its rigid structure helps to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of a molecule[1].

Commercial Availability: Sourcing the Building Block

This compound is commercially available, primarily in its N-protected forms, which are stable and ready for use in peptide synthesis and other organic transformations. The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl).

The unprotected form (CAS 158567-93-2) is less commonly listed by major international suppliers but can be sourced from specialized chemical providers[2]. However, for most applications, researchers will acquire the N-protected derivatives and deprotect the nitrogen in a later synthetic step if required.

Protected Derivatives

-

Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9): This derivative is widely used in solid-phase peptide synthesis (SPPS)[3][4]. The Fmoc group is base-labile, allowing for selective deprotection under mild conditions that do not affect other protecting groups on the peptide chain.

-

Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4): The Boc-protected version is another common intermediate, particularly in solution-phase synthesis and the development of small molecule therapeutics[][6][7]. The Boc group is acid-labile, offering an orthogonal deprotection strategy to the Fmoc group.

The availability of both enantiomeric and diastereomeric forms, such as (2R,5S), underscores the importance of careful source selection to ensure the correct stereochemistry for the intended application[4][6][8].

Representative Commercial Suppliers and Specifications

| Product Name | Supplier | CAS Number | Purity (Typical) | Physical Form | Storage Conditions |

| Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | Chem-Impex | 215190-21-9 | ≥ 97% (HPLC) | White powder | 0-8°C |

| Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | BOC Sciences | 221352-49-4 | ≥ 95% | White solid | 2-8°C |

| Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | Echemi (Conier Chem&Pharma) | 215190-21-9 | 98+% | Not specified | 0-5°C |

| Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | CP Lab Safety | 221352-49-4 | min 95% | Not specified | Not specified |

This table is a representative summary. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Chiral Purity: A Note on Manufacturing

While this guide focuses on commercial availability, understanding the synthetic origin of this compound is crucial for appreciating the importance of quality control. The synthesis of enantiomerically pure pyrrolidines is a non-trivial task. Methodologies often rely on:

-

Asymmetric Synthesis: Building the chiral centers from achiral starting materials using chiral catalysts or auxiliaries.

-

Chiral Resolution: Synthesizing a racemic or diastereomeric mixture of the pyrrolidine and then separating the desired stereoisomer. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography[9][10][11]. A common strategy involves esterification with a chiral auxiliary, such as L-(-)-menthol, to form diastereomers that can be separated chromatographically[9]. Another approach is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or enzyme, leaving the other enantiomer unreacted[12].

The diagram below illustrates a generalized workflow for obtaining the enantiomerically pure target compound via chiral resolution.

Caption: Generalized workflow for synthesis via chiral resolution.

Quality Control and Analytical Characterization

Ensuring the chemical purity and, most importantly, the stereochemical integrity of this compound derivatives is paramount for their successful application in drug development. A comprehensive Certificate of Analysis should accompany any purchased material, detailing the results of various analytical tests.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A purity of ≥97% is common for commercially available lots[3].

-

Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product. This technique uses a chiral stationary phase to separate stereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity[8].

-

Optical Rotation: Measures the rotation of plane-polarized light by a solution of the chiral molecule. The specific rotation ([α]D) is a characteristic physical property of a chiral compound. For Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, a typical value is around -15 ± 1° (c=1 in CHCl3)[3].

Typical Analytical Specifications

| Parameter | Specification | Method |

| Purity | ≥97% | HPLC |

| Appearance | White Powder/Solid | Visual |

| Molecular Formula | C₂₆H₂₃NO₄ (Fmoc) or C₁₆H₂₁NO₄ (Boc) | - |

| Molecular Weight | ~413.5 g/mol (Fmoc) or ~291.3 g/mol (Boc) | MS |

| Optical Rotation | Lot-specific value (e.g., [α]²⁰D = -15 ± 1° for Fmoc) | Polarimetry |

| Structure | Conforms to reference spectra | NMR |

Applications in Drug Discovery and Development

The rigid pyrrolidine ring of this compound makes it an excellent proline mimic. By incorporating it into peptides, medicinal chemists can restrict the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

Key Roles in Research:

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptidomimetics and bioactive peptides for therapeutic development in areas like cancer treatment and antibiotic development[3].

-

Chiral Building Block: Its defined stereochemistry is exploited in the asymmetric synthesis of complex small molecules, including novel pharmaceutical agents[6]. The pyrrolidine scaffold is a key feature in many compounds developed for treating a range of human diseases[1].

-

Drug Development: The unique structure is valuable for creating novel therapeutic agents. For example, pyrrolidine derivatives have been investigated as potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammatory conditions[1]. Additionally, derivatives of 5-oxopyrrolidine carboxylic acid have shown promising anticancer and antimicrobial activity[13][14].

The diagram below illustrates the central role of this building block in the drug discovery pipeline.

Caption: Role as a key building block in drug discovery.

Conclusion

This compound, readily available in its N-protected forms, is a high-value chiral building block for drug discovery and development. Its constrained cyclic structure and defined stereochemistry provide a robust scaffold for designing potent and selective therapeutic agents. Researchers can confidently source high-purity versions of this compound from a variety of chemical suppliers, enabling its seamless integration into synthetic workflows for peptide and small molecule drug candidates. A thorough evaluation of the supplier's analytical data is essential to ensure the stereochemical integrity required for reproducible and meaningful biological results.

References

-

CP Lab Safety. Boc-(2S, 5R)-5-phenylpyrrolidine-2-carboxylic acid, min 95%, 1 gram. [Link]

-

Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Molecules. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

-

Molecules. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

The Journal of Organic Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

Sci-Hub. Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. scbt.com [scbt.com]

- 9. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 10. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub: are you are robot? [sci-hub.red]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of (2S,5R)-5-Phenylpyrrolidine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Phenylpyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and stereochemical complexity offer a powerful platform for the design of highly specific and potent therapeutic agents. This guide focuses on a particularly compelling class of these compounds: derivatives of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid. The specific stereochemistry of this core, combined with the phenyl group, provides a unique three-dimensional architecture that has been successfully exploited to modulate a diverse array of biological targets.[]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol book, but as a strategic guide, elucidating the scientific rationale behind the exploration of this chemical space. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action across several key therapeutic areas, including oncology, infectious diseases, and neurology. Our focus will be on the causality behind experimental choices, providing not just methods, but the strategic thinking that drives successful drug discovery campaigns.

Core Synthesis and Derivatization: Building the Molecular Toolkit

The this compound scaffold is a chiral building block, often utilized in its Boc-protected form, Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, to ensure stability and facilitate selective peptide chain elongation during synthesis.[3] The versatility of this core allows for the strategic modification of the pyrrolidine ring, enabling the creation of a diverse library of compounds with potential therapeutic applications.[4]

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is outlined below. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Caption: A typical workflow for the discovery and optimization of novel bioactive compounds.

Oncology: Targeting Cancer Cell Proliferation

The pyrrolidinone scaffold, a close relative of the topic compound, is found in numerous natural products with a wide range of biological activities.[5] This has inspired the synthesis and evaluation of phenylpyrrolidine derivatives as potential anticancer agents.

Structure-Activity Relationship (SAR) Insights

A key strategy in enhancing the anticancer activity of this scaffold has been the derivatization of the carboxylic acid moiety. Studies on 5-oxopyrrolidine derivatives have demonstrated that converting the carboxylic acid to a hydrazone significantly improves anticancer activity against human lung adenocarcinoma (A549) cells.[5] Further derivatization of these hydrazones has yielded compounds with potent activity. For instance, the incorporation of azole, diazole, and particularly bishydrazone moieties containing 2-thienyl or 5-nitrothienyl fragments, has led to some of the most potent compounds in this class.[5] Notably, derivatives containing a free amino group have shown promising anticancer activity with lower cytotoxicity towards non-cancerous cells.[5]

| Compound/Derivative Type | Modification | Observed Anticancer Activity | Reference |

| Carboxylic Acid | Base scaffold | Weak activity (78-86% A549 cell viability) | [5] |

| Hydrazone | Conversion of carboxylic acid | Greatly improved anticancer activity | [5] |

| Azole/Diazole Derivatives | Addition of heterocyclic rings | Potent anticancer activity | [5] |

| Bishydrazone (2-thienyl) | Further hydrazone modification | High anticancer activity | [5] |

| 5-Fluorobenzimidazole derivative | Dichloro-hydroxyphenyl substituent | Highest anticancer activity in A549 model | [6] |

Mechanism of Action: Induction of Cell Death

While the precise molecular targets are still under investigation for many of these derivatives, the primary mechanism of action appears to be the induction of cancer cell death through apoptosis or necrosis. The effectiveness of these compounds is often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. A reduction in the signal from this assay is indicative of cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS at pH 4.7)

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[9]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Infectious Diseases: A Scaffold for Novel Antimicrobials

The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. The 5-oxopyrrolidine scaffold has emerged as a promising starting point for the synthesis of compounds with potent antibacterial activity.

Structure-Activity Relationship (SAR) Insights

Similar to the anticancer derivatives, hydrazones have proven to be a key functional group for antimicrobial activity. Specifically, hydrazone derivatives bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl moiety have demonstrated potent and broad-spectrum activity against various bacterial strains.[4] One such derivative with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against several tested strains.[4] Furthermore, these compounds have shown efficacy in disrupting bacterial biofilms, a critical factor in chronic infections.[4]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [4] |

| Hydrazone with 5-nitrothien-2-yl | S. aureus, L. monocytogenes | 3.9 | [4] |

| Cefuroxime (Control) | S. aureus | 7.8 | [4] |

| Compound 21 (5-nitrothiophene) | Multidrug-resistant S. aureus | Promising and selective activity | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

-

Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurological Disorders: Modulating Synaptic Transmission and Neuroprotection

Derivatives of the phenylpyrrolidine scaffold have shown significant promise in the modulation of the central nervous system, with activities ranging from nootropic and anticonvulsant effects to the antagonism of key neurotransmitter receptors.[3]

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Competitive antagonists of the NMDA receptor bind to the glutamate or glycine binding sites, preventing the conformational change required for ion channel opening and subsequent Ca2+ influx.

Caption: Mechanism of NMDA receptor competitive antagonism.

Systematic SAR studies have led to the development of highly potent and selective NMDA receptor antagonists with IC50 values in the nanomolar range. For instance, optimization of a biphenyl-based negative allosteric modulator led to a 100-fold improvement in activity, achieving an IC50 of 50 nM.[3]

Cardioprotection via Cyclophilin D Inhibition

In the context of ischemia-reperfusion injury, such as that occurring during a heart attack, the opening of the mitochondrial permeability transition pore (mPTP) is a critical event leading to cell death. Cyclophilin D (CypD), a mitochondrial matrix protein, is a key regulator of mPTP opening.[5] Phenyl-pyrrolidine derivatives have been designed as potent inhibitors of CypD.

Caption: Mechanism of cardioprotection via Cyclophilin D inhibition.

The inhibition of CypD prevents the opening of the mPTP, thereby preserving mitochondrial function and promoting cell survival. The efficacy of these inhibitors can be assessed by measuring mitochondrial swelling (as a decrease in absorbance at 540 nm) or by quantifying the calcium retention capacity of isolated mitochondria.[5]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate a broad spectrum of biological activities, from potent anticancer and antimicrobial effects to the nuanced modulation of neurological targets. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern these interactions.

As a Senior Application Scientist, I assert that the future of drug discovery with this scaffold lies in the continued integration of rational design, guided by computational modeling, with high-throughput synthesis and screening. The detailed protocols and mechanistic insights provided herein should serve as a foundation for the continued exploration of this promising chemical space. The development of derivatives with improved pharmacokinetic profiles and enhanced target selectivity will undoubtedly lead to the next generation of therapeutics for some of our most challenging diseases.

References

-

Gudžytė, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Grigoryev, I. S., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(5), 603-613. [Link]

-

ResearchGate. (n.d.). Flow chart of Structure Based Drug Designing. Retrieved from [Link]

-

Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

-

Krikštaponis, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(4), 1888. [Link]

-

Patsnap. (2024). What are NMDA receptor antagonists and how do they work?. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of Propanolamines with Various Amino Substituents. Retrieved from [Link]

-

Al-Obaidi, A. A. M., & Al-Masoudi, W. A. M. (2023). Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. Baghdad Science Journal, 20(3), 1039-1050. [Link]

-

R Discovery. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition curves and statistical comparisons of IC50‐values of A‐ligands and B‐ligands. Retrieved from [Link]

-

Rao, P. V., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. [Link]

-

L-Guendouz, O., et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(21), 13019. [Link]

-

Gudžytė, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5001. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]

-

Jasim, H. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 232. [Link]

-

Grigorev, V. Y., & Raevsky, O. A. (2018). QSAR Modeling of the NMDA Receptor Blockage by Polypharmacophoric Compounds Based on Carbazole and 1-aminoadamantane Derivatives. Biomedical Chemistry: Research and Methods, 1(3), e00064. [Link]